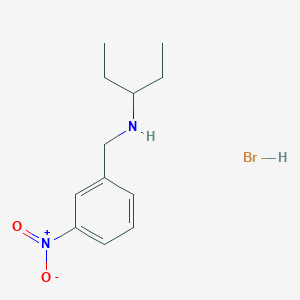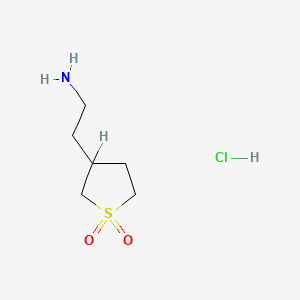
N-(3-nitrobenzyl)-3-pentanamine hydrobromide
Descripción general
Descripción
N-(3-nitrobenzyl)-3-pentanamine hydrobromide is a chemical compound that has been extensively studied in scientific research. It is a derivative of benzylamine and is commonly used as a reagent in organic synthesis. This compound has also been found to have potential applications in the field of medicine due to its unique properties.
Aplicaciones Científicas De Investigación
Nitrosamines and Water Treatment
Nitrosamines, including N-Nitrosodimethylamine (NDMA), are contaminants of concern in water and wastewater. NDMA and its precursors, which can be related to nitrobenzyl derivatives, have been extensively studied for their formation mechanisms and removal strategies in water treatment processes. Conventional and advanced water treatment processes, including UV photolysis and biological treatments, have been evaluated for their efficacy in mitigating NDMA formation, highlighting the importance of controlling precursor substances in improving water quality (Sgroi et al., 2018).
Photosensitive Protecting Groups in Chemistry
Photosensitive protecting groups, such as 2-nitrobenzyl and its derivatives, play a crucial role in synthetic chemistry. They enable the selective protection and deprotection of functional groups in molecular synthesis under light irradiation. This technology has promising applications in developing complex organic molecules, highlighting the versatility of nitrobenzyl derivatives in facilitating synthetic transformations (Amit et al., 1974).
Nitrosamines in Environmental Toxicology
Nitrosamines, such as NDMA, pose significant environmental and health risks. Research on nitrosamines in water technology has emphasized their formation during water disinfection processes and explored potential removal strategies. Understanding the precursors and mechanisms of nitrosamine formation, including the role of nitrobenzyl derivatives, is critical for developing more effective water treatment solutions to protect public health (Nawrocki & Andrzejewski, 2011).
Mecanismo De Acción
- Catalytic Reduction : In catalytic reduction, hydrogen (H₂) is adsorbed onto a catalyst surface (e.g., Pd), leading to dissociation of the hydrogen molecule. The reduction proceeds through intermediates like nitroso and hydroxylamine .
- Photocatalytic Reduction : Recent advances involve photoinduced single-electron transfer, generating the nitro radical and promoting the reaction .
Mode of Action
Propiedades
IUPAC Name |
N-[(3-nitrophenyl)methyl]pentan-3-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2.BrH/c1-3-11(4-2)13-9-10-6-5-7-12(8-10)14(15)16;/h5-8,11,13H,3-4,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWRSDXJONTEAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NCC1=CC(=CC=C1)[N+](=O)[O-].Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-nitrobenzyl)-3-pentanamine hydrobromide | |
CAS RN |
1609396-58-8 | |
| Record name | Benzenemethanamine, N-(1-ethylpropyl)-3-nitro-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609396-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(4-Methoxyphenyl)azepan-1-yl]acetic acid;hydrochloride](/img/structure/B1652714.png)



![1H-Pyrrole-2,5-dione, 1-[(3,4-dichlorophenyl)methyl]-](/img/structure/B1652719.png)
![3-amino-1-(4-nitrophenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B1652720.png)







![1-(furan-2-ylmethylidene)-6-methyl-5H-furo[3,4-c]pyridine-3,4-dione](/img/structure/B1652732.png)